molecular formula C12H9BrF3NOS B8441475 Thiazole, 4-[2-(2-bromoethoxy)phenyl]-2-(trifluoromethyl)-

Thiazole, 4-[2-(2-bromoethoxy)phenyl]-2-(trifluoromethyl)-

Cat. No. B8441475
M. Wt: 352.17 g/mol
InChI Key: PTDVNZFYOVBMKA-UHFFFAOYSA-N
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Patent
US09067934B2

Procedure details

Cesium carbonate (266 mg, 0.816 mmol) was added to a solution of 2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]phenol (C4) (100 mg, 0.408 mmol) and 1,2-dibromoethane (0.35 mL, 4.1 mmol) in acetonitrile (33 mL), and the mixture was heated at 70° C. for 18 hours. After cooling to room temperature, the reaction was partitioned between dichloromethane and water; the organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 10% to 30% ethyl acetate in heptane) afforded the title compound. Yield: 115 mg, 0.327 mmol, 80%. 1H NMR (400 MHz, CDCl3) δ 3.78 (br dd, J=5.5, 5.5 Hz, 2H), 4.48 (dd, J=5.7, 5.5 Hz, 2H), 6.97 (br d, J=8.4 Hz, 1H), 7.13 (ddd, J=7.7, 7.4, 1.1 Hz, 1H), 7.35 (ddd, J=8.3, 7.3, 1.8 Hz, 1H), 8.31 (dd, J=7.8, 1.8 Hz, 1H), 8.37 (s, 1H).
Quantity
266 mg
Type
reactant
Reaction Step One
Name
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]phenol
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[F:7][C:8]([F:22])([F:21])[C:9]1[S:10][CH:11]=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[OH:20])[N:13]=1.[Br:23][CH2:24][CH2:25]Br>C(#N)C>[Br:23][CH2:24][CH2:25][O:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:12]1[N:13]=[C:9]([C:8]([F:7])([F:21])[F:22])[S:10][CH:11]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
266 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]phenol
Quantity
100 mg
Type
reactant
Smiles
FC(C=1SC=C(N1)C1=C(C=CC=C1)O)(F)F
Name
Quantity
0.35 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was partitioned between dichloromethane and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography (Gradient: 10% to 30% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C(C=CC=C1)C=1N=C(SC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.